N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide
CAS No.: 361167-14-8
Cat. No.: VC7511880
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361167-14-8 |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.46 |
| IUPAC Name | N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(11-9-25-10-12(11)20-21)19-17(22)15-13(23-4)7-6-8-14(15)24-5/h6-8H,9-10H2,1-5H3,(H,19,22) |
| Standard InChI Key | MVKCPXZOQAXMEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3OC)OC |
Introduction
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. It is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C18H23N3O3S, and its molecular weight is approximately 361.5 g/mol .
Synthesis Overview
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Starting Materials: The synthesis begins with appropriate precursors that can form the thieno[3,4-c]pyrazole ring.
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Ring Formation: Conditions such as temperature and solvent choice are crucial for optimizing the yield and purity of the thieno[3,4-c]pyrazole core.
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Coupling Reaction: The benzamide moiety is attached through a coupling reaction, which may require specific catalysts or reagents.
Biological Activities and Potential Applications
Thieno[3,4-c]pyrazole derivatives are often studied for their anti-inflammatory and anticancer properties. While specific biological activities of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide are not fully elucidated, compounds with similar structures have shown promise in modulating biological pathways associated with inflammation and cancer.
Potential Applications
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Medicinal Chemistry: Potential therapeutic applications due to its unique structural features and biological activities.
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Material Science: The compound's structural components suggest utility in various chemical applications.
Research Findings and Future Directions
Research into thieno[3,4-c]pyrazole derivatives continues to grow, with ongoing efforts to explore their therapeutic potential. The synthesis and characterization of these compounds are well-documented in scientific literature, indicating a strong interest in their biological activities and chemical properties.
Future Research Directions
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Biological Activity Studies: Further in vitro and in vivo studies are needed to fully understand the compound's biological activities.
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Synthetic Method Optimization: Improving synthesis efficiency and yield through optimized reaction conditions and catalysts.
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